molecular formula C4H10NaS B8716103 2-Propanethiol, 2-methyl-, sodium salt

2-Propanethiol, 2-methyl-, sodium salt

Cat. No.: B8716103
M. Wt: 113.18 g/mol
InChI Key: NNXFZAQAFHFISS-UHFFFAOYSA-N
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Description

2-Propanethiol, 2-methyl-, sodium salt (CAS: 29364-29-2), also known as sodium tert-butylthiolate, is the sodium salt of 2-methyl-2-propanethiol (tert-butyl mercaptan, CAS: 75-66-1). Its molecular formula is (CH₃)₃CSNa, derived by replacing the thiol hydrogen in the parent compound with a sodium ion. This ionic compound is typically a hygroscopic solid with applications in organic synthesis, catalysis, and polymer chemistry .

Properties

Molecular Formula

C4H10NaS

Molecular Weight

113.18 g/mol

InChI

InChI=1S/C4H10S.Na/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

NNXFZAQAFHFISS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S.[Na]

Origin of Product

United States

Scientific Research Applications

1.1. Synthesis of Organosulfur Compounds

Sodium 2-methyl-2-propanethiolate serves as a nucleophile in organic synthesis, particularly in the formation of organosulfur compounds. It is used in the synthesis of thioethers and disulfides through reactions with alkyl halides and other electrophiles.

Reaction TypeDescription
Nucleophilic SubstitutionReacts with alkyl halides to form thioethers
OxidationConverts thiols to disulfides using oxidants

2.1. Water Treatment

Sodium 2-methyl-2-propanethiolate is employed in water treatment processes as a flocculant and dispersant. It helps in removing heavy metals and organic pollutants from wastewater.

ApplicationMechanism
FlocculationAggregates particles for easier removal
Heavy Metal RemovalForms complexes with metal ions

3.1. Antioxidant Properties

Research indicates that sodium 2-methyl-2-propanethiolate exhibits antioxidant properties, which can be beneficial in protecting cells from oxidative stress.

3.2. Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

4.1. Synthesis of Thioethers

A study demonstrated the efficiency of sodium 2-methyl-2-propanethiolate in synthesizing various thioethers from different alkyl halides under mild conditions, showcasing its versatility as a nucleophile .

4.2. Water Treatment Efficacy

In a case study on wastewater treatment, sodium 2-methyl-2-propanethiolate was shown to effectively reduce heavy metal concentrations by over 80% when used in conjunction with other flocculants .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~130.18 g/mol (calculated from parent compound data) .
  • Synonyms: Sodium tert-butyl sulfide, sodium 1,1-dimethylethanethiolate, tert-butyl mercaptan sodium salt .
  • Availability : Technical grade (90% purity) as per commercial listings .

The parent thiol, tert-butyl mercaptan, is a volatile liquid (b.p. 64°C) with a strong odor, used as an intermediate in pesticide production . The sodium salt, by contrast, exhibits ionic solid characteristics, with enhanced nucleophilicity due to the sodium counterion .

Comparison with Similar Compounds

Sodium Salts of Organosulfur Compounds

Sodium tert-Butylthiolate vs. Sodium Methacrylate

Property Sodium tert-Butylthiolate [(CH₃)₃CSNa] Sodium Methacrylate [C₄H₅O₂Na]
Molecular Weight 130.18 g/mol 108.07 g/mol
CAS Number 29364-29-2 5536-61-8
Solubility Likely water-soluble (inferred from ionic nature) Highly water-soluble
Application Nucleophile in SN₂ reactions, catalyst Monomer for acrylic polymers
Reactivity Strong nucleophile (sulfur center) Carboxylate anion (electrophilic addition)

Sodium methacrylate’s carboxylate group enables polymerization, whereas sodium tert-butylthiolate’s sulfur center facilitates nucleophilic substitution reactions .

Sodium tert-Butylthiolate vs. Sodium tert-Butoxide

Property Sodium tert-Butylthiolate [(CH₃)₃CSNa] Sodium tert-Butoxide [(CH₃)₃CONa]
Molecular Weight 130.18 g/mol 97.11 g/mol
CAS Number 29364-29-2 865-48-5
Bonding S⁻Na⁺ (thiolate) O⁻Na⁺ (alkoxide)
Basicity Moderate (weaker base than alkoxides) Strong base (promotes eliminations)
Solubility Water-soluble (ionic) Reacts violently with water

Sodium tert-butoxide’s oxygen center makes it a stronger base, while sodium tert-butylthiolate’s sulfur provides softer nucleophilicity for metal-catalyzed cross-couplings .

Metal Thiolate Salts

Sodium vs. Tin(4+) Salts

Property Sodium tert-Butylthiolate [(CH₃)₃CSNa] Tin(4+) Salt [(CH₃)₃CSSn]
Metal Ion Na⁺ Sn⁴⁺
Application Organic synthesis, catalysis Potential catalyst or stabilizer
Toxicity Moderate (requires standard handling) Likely higher toxicity (heavy metal)

Tin(4+) salts may exhibit catalytic properties in organometallic reactions but pose greater environmental and safety risks .

Parent Thiol vs. Sodium Salt

Property 2-Methyl-2-Propanethiol [(CH₃)₃CSH] Sodium Salt [(CH₃)₃CSNa]
Physical State Liquid (b.p. 64°C) Solid
Odor Strong, unpleasant Odorless (ionic solid)
Reactivity Weak acid (thiol proton) Strong nucleophile (deprotonated thiolate)
Use Case Pesticide intermediate Synthetic reagent, catalyst

The sodium salt’s ionic nature enhances its stability and reactivity in polar solvents compared to the volatile parent thiol .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Solubility
Sodium tert-butylthiolate (CH₃)₃CSNa 29364-29-2 130.18 Water-soluble
Sodium methacrylate C₄H₅O₂Na 5536-61-8 108.07 Water-soluble
Sodium tert-butoxide (CH₃)₃CONa 865-48-5 97.11 Reacts with water

Notes

  • Handling : Sodium tert-butylthiolate should be stored in anhydrous conditions to prevent hydrolysis .
  • Regulatory Status : Listed under EPA guidelines for significant new uses, requiring safety assessments .
  • Research Gaps: Limited solubility data for the sodium salt; further studies on its catalytic mechanisms are warranted .

Q & A

Q. What are the challenges in quantifying trace residues of this compound in biological matrices?

  • Challenges include matrix interference and low volatility. Solutions:
  • Derivatization-GC-MS : Use methylating agents (e.g., diazomethane) to convert the thiolate to volatile tert-butyl methyl sulfide.
  • LC-ESI-MS/MS with isotope-labeled internal standards (e.g., d3-tert-butylthiol) for accurate quantification .

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